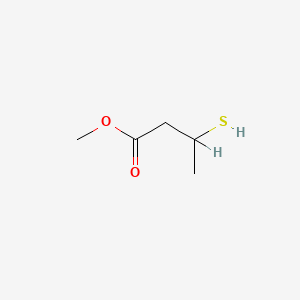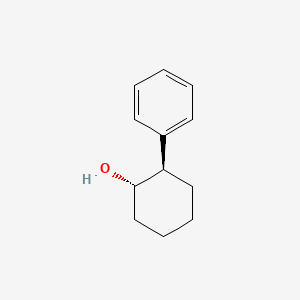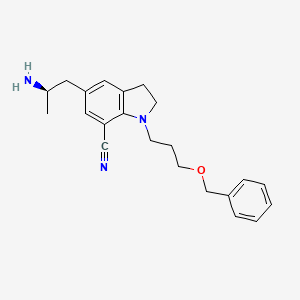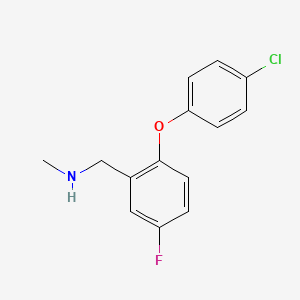
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensor for Metal Ions
A fluorescent sensor based on a quinoline platform was developed for highly selective and sensitive detection of cadmium (Cd^2+) ions over zinc (Zn^2+) in ethanol. This sensor, utilizing photoinduced electron transfer and internal charge transfer mechanisms, enables distinguishing between Cd^2+ and Zn^2+ through different sensing mechanisms, confirmed by X-ray crystallography (Zhou et al., 2012).
Synthesis and Biological Evaluation
Novel pyrazoline-incorporated 2-quinolones were synthesized and evaluated for their antioxidant and cytotoxic activities. These compounds demonstrated significant antioxidant activity, as well as cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential in therapeutic applications (Kumar et al., 2016).
Toxicity Prediction
An in silico study on the toxicity prediction of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds revealed three compounds with high activity and the lowest toxicity, offering insights into the development of anticancer agents with minimized adverse effects (Yeni et al., 2018).
Synthesis of Ethanol Derivatives
An unusual ring-opening reaction of THF (Tetrahydrofuran) was utilized for the efficient synthesis of 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives, demonstrating a novel method for the synthesis of complex quinoline-based compounds with potential applications in pharmaceuticals and materials science (Wang et al., 2011).
Clean Preparation of Quinolin-2-yl Substituted Ureas
An environmentally-friendly method was developed for the preparation of quinolin-2-yl substituted ureas in water under mild conditions. This method's advantages include the use of readily available raw materials, high yield, excellent regioselectivity, and 100% atom economy, making it a green alternative for synthesizing quinoline derivatives (Xie et al., 2019).
Wirkmechanismus
Target of Action
Quinoline derivatives are known to be prevalent in natural products and pharmacologically useful compounds . They are often used in proteomics research , suggesting that they may interact with a variety of proteins within the cell.
Mode of Action
Quinoline derivatives are known to undergo various reactions, including nucleophilic attacks , which could potentially alter their targets’ function. The compound’s interaction with its targets and the resulting changes would depend on the specific protein or enzyme it interacts with.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
One study on a similar compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting that 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol may also have good bioavailability.
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities . The specific effects would depend on the compound’s targets and the biochemical pathways it affects.
Biochemische Analyse
Biochemical Properties
2-(3,4-Dihydro-2H-quinolin-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it may increase the production of reactive oxygen species (ROS) as a byproduct of its metabolism, leading to oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may impact mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,13H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVIVYWHHZOPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435597 | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52704-48-0 | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)









